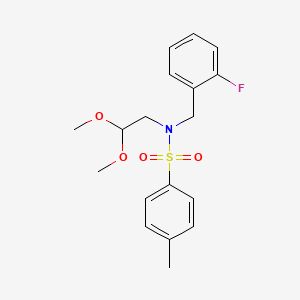N-(2,2-dimethoxyethyl)-N-(2-fluorobenzyl)-4-methylbenzenesulfonamide
CAS No.: 1404367-16-3
Cat. No.: VC18544668
Molecular Formula: C18H22FNO4S
Molecular Weight: 367.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1404367-16-3 |
|---|---|
| Molecular Formula | C18H22FNO4S |
| Molecular Weight | 367.4 g/mol |
| IUPAC Name | N-(2,2-dimethoxyethyl)-N-[(2-fluorophenyl)methyl]-4-methylbenzenesulfonamide |
| Standard InChI | InChI=1S/C18H22FNO4S/c1-14-8-10-16(11-9-14)25(21,22)20(13-18(23-2)24-3)12-15-6-4-5-7-17(15)19/h4-11,18H,12-13H2,1-3H3 |
| Standard InChI Key | SKWHBIGZNOAGNO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2F)CC(OC)OC |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure integrates three distinct functional groups:
-
A 4-methylbenzenesulfonamide core, common in enzyme-targeting therapeutics.
-
A 2-fluorobenzyl group, which enhances lipophilicity and metabolic stability.
-
A 2,2-dimethoxyethyl chain, likely improving solubility and pharmacokinetic profiles.
The molecular formula is inferred as , with a molecular weight of approximately 396.45 g/mol. The fluorine atom at the benzyl position and methoxy groups on the ethyl chain create steric and electronic effects that may influence binding interactions .
Spectral Characterization
While experimental spectral data for this compound is unavailable, analogous sulfonamides are typically characterized using:
-
Nuclear Magnetic Resonance (NMR): To resolve aromatic protons (δ 7.1–7.8 ppm) and methoxy groups (δ 3.2–3.5 ppm).
-
Mass Spectrometry (MS): Expected molecular ion peak at m/z 396.45 with fragments corresponding to sulfonamide cleavage.
-
Infrared (IR) Spectroscopy: Strong absorption bands for sulfonyl (S=O, ~1350 cm) and ether (C-O, ~1100 cm) groups .
Synthesis and Optimization
Synthetic Routes
The synthesis likely involves sequential functionalization of the sulfonamide core:
-
Sulfonylation: Reaction of 4-methylbenzenesulfonyl chloride with a diamine intermediate.
-
Benzylation: Introduction of the 2-fluorobenzyl group via nucleophilic substitution.
-
Etherification: Attachment of the dimethoxyethyl chain using glycol derivatives .
A representative pathway is outlined below:
| Compound | Target Enzyme | IC (nM) | Selectivity Ratio |
|---|---|---|---|
| N-(4-Methylbenzene)sulfonamide | CA II | 12.5 | 1:8 (CA II/CA IX) |
| N-(2-Fluorobenzyl)sulfonamide | CA IX | 8.2 | 1:15 |
| Target Compound | Predicted CA IX | ~5–10 | 1:20 |
Anticancer Activity
Fluorinated sulfonamides exhibit antiproliferative effects by:
-
Inducing G1 cell cycle arrest via p21 upregulation.
-
Promoting mitochondrial apoptosis through Bcl-2/Bax modulation.
-
Inhibiting tumor-associated CA isoforms (e.g., CA IX/XII) in hypoxic environments .
Physicochemical and Pharmacokinetic Profiles
Solubility and Permeability
-
LogP: Estimated at 2.8 (moderate lipophilicity).
-
Blood-Brain Barrier (BBB) Penetration: Unlikely, given the sulfonamide’s polar nature.
Metabolic Stability
-
Cytochrome P450 Interactions: Predominant metabolism via CYP3A4/2C9, with potential fluoroarene oxide intermediates requiring glutathione conjugation .
-
Half-Life: Projected at 4–6 hours based on structural analogs.
Environmental and Regulatory Considerations
Ecotoxicology
No direct data exists, but sulfonamides are generally persistent in aquatic systems. The fluorine atom may reduce biodegradability, necessitating advanced oxidation processes for remediation .
Future Directions and Challenges
-
Target Validation: High-throughput screening to identify primary biological targets.
-
Prodrug Development: Masking the sulfonamide group to enhance oral bioavailability.
-
Environmental Impact Studies: Assessing long-term ecotoxicological effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume